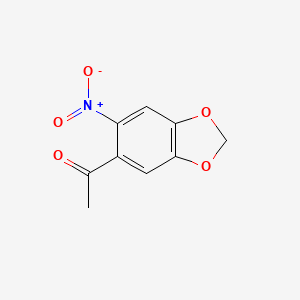
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
カタログ番号 B1582326
分子量: 209.16 g/mol
InChIキー: BQONDGIXVHVIIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07399584B2
Procedure details


A solution of 50 g (0.305 mole) 3,4-methylenedioxy-acetophenone (Aldrich) in 200 mL glacial acetic acid was added dropwise over 30 minutes to 700 mL of cold (2-4° C.) 70% HNO3 with stirring (NOTE: the reaction will overheat without external cooling from an ice bath, which can be dangerous and lead to side products). At temperatures below 0° C., however, the reaction can be sluggish. A temperature of 3-5° C. seems to be optimal). The mixture was left stirring for another 60 minutes at 3-5° C., and then allowed to approach ambient temperature. Analysis by TLC (25% EtOAc in hexane) indicated complete conversion of the starting material within 1-2 hr. When the reaction was complete, the mixture was poured into ˜3 liters of crushed ice, and the resulting yellow solid was filtered off, washed with water and then suction-dried. Yield ˜53 g (84%), used without further purification.




[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1)=[O:3].[N+:13]([O-])([OH:15])=[O:14].CCOC(C)=O>C(O)(=O)C.CCCCCC>[CH3:1][C:2]([C:4]1[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1)=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC2=C(C=C1)OCO2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring (NOTE
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without external cooling from an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At temperatures below 0° C., however, the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A temperature of 3-5° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for another 60 minutes at 3-5° C.
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to approach ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within 1-2 hr
|
|
Duration
|
1.5 (± 0.5) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting yellow solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
suction-dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Yield ˜53 g (84%), used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
